3-(azepane-1-carbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine 3-(azepane-1-carbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.: 2101196-95-4
VCID: VC4376304
InChI: InChI=1S/C12H18F2N4O/c13-10(14)8-18-7-9(15)11(16-18)12(19)17-5-3-1-2-4-6-17/h7,10H,1-6,8,15H2
SMILES: C1CCCN(CC1)C(=O)C2=NN(C=C2N)CC(F)F
Molecular Formula: C12H18F2N4O
Molecular Weight: 272.3

3-(azepane-1-carbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine

CAS No.: 2101196-95-4

Cat. No.: VC4376304

Molecular Formula: C12H18F2N4O

Molecular Weight: 272.3

* For research use only. Not for human or veterinary use.

3-(azepane-1-carbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine - 2101196-95-4

Specification

CAS No. 2101196-95-4
Molecular Formula C12H18F2N4O
Molecular Weight 272.3
IUPAC Name [4-amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-(azepan-1-yl)methanone
Standard InChI InChI=1S/C12H18F2N4O/c13-10(14)8-18-7-9(15)11(16-18)12(19)17-5-3-1-2-4-6-17/h7,10H,1-6,8,15H2
Standard InChI Key WYJFDJXXJASHOL-UHFFFAOYSA-N
SMILES C1CCCN(CC1)C(=O)C2=NN(C=C2N)CC(F)F

Introduction

3-(azepane-1-carbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is a synthetic compound belonging to the class of pyrazole derivatives. It features a unique structure that includes an azepane ring and a difluoroethyl group, which may contribute to its biological activity and potential applications in medicinal chemistry.

Structural Characteristics

This compound's structure is characterized by the presence of a pyrazole ring, an azepane moiety, and a difluoroethyl substituent. The azepane ring is a seven-membered nitrogen-containing heterocycle, while the difluoroethyl group enhances lipophilicity and bioavailability, making it of interest in medicinal chemistry.

Structural ComponentDescription
Pyrazole RingFive-membered nitrogen-containing heterocycle.
Azepane MoietySeven-membered nitrogen-containing heterocycle.
Difluoroethyl GroupEnhances lipophilicity and bioavailability.

Synthesis and Characterization

The synthesis of 3-(azepane-1-carbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine typically involves several steps, including condensation reactions and functional group transformations. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm its structure and purity.

TechniquePurpose
NMR SpectroscopyConfirm molecular structure.
Mass SpectrometryDetermine molecular weight and purity.

Potential Applications

This compound's unique structural features make it a candidate for further research into its therapeutic potential and applications in drug development. Studies have shown that similar compounds exhibit activity against various biological targets, suggesting potential therapeutic applications.

Potential ApplicationDescription
Therapeutic DevelopmentPotential for treating diseases through interaction with biological targets.
Medicinal ChemistryEnhancing drug efficacy and selectivity.

Biological Activity

The biological activity of 3-(azepane-1-carbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is often linked to its interaction with biological targets. The difluoroethyl group may contribute to enhanced potency or selectivity compared to related compounds. Preliminary studies suggest potential activity in pharmacology, particularly in enzyme inhibition or receptor modulation.

Biological TargetPotential Activity
Enzyme InhibitionModulating enzymatic activity.
Receptor ModulationInfluencing cellular signaling pathways.

Comparison with Similar Compounds

While specific data on 3-(azepane-1-carbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is limited, compounds with similar structures, such as 4-(azepane-1-carbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine, exhibit potential biological activity and are of interest in medicinal chemistry. The unique combination of an azepane ring with a difluoroethyl side chain and a pyrazole core confers distinct physicochemical properties and biological activities compared to simpler pyrazole derivatives.

CompoundUnique Features
5-amino-1H-pyrazoleLacks carbonyl functionality; simpler structure.
4-(morpholine-4-carbonyl)-1H-pyrazoleContains a morpholine ring; different nitrogen heterocycle.
3-(difluoromethyl)-5-methylpyrazoleSimpler pyrazole derivative; lacks azepane structure.

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